molecular formula C22H26N2O4 B6047850 methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate

methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate

Cat. No. B6047850
M. Wt: 382.5 g/mol
InChI Key: QBAGPNAAABXOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate, also known as ML188, is a small molecule that has generated significant interest in the scientific community due to its potential therapeutic applications. It is a chemical compound that belongs to the class of benzoic acid esters and has a molecular weight of 463.55 g/mol.

Mechanism of Action

PTPσ is a transmembrane protein that is expressed in the nervous system and plays a critical role in regulating axonal growth and regeneration. methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate inhibits PTPσ by binding to a specific site on the enzyme, which prevents it from dephosphorylating its substrate. This leads to an increase in the phosphorylation of downstream signaling molecules, which promotes axonal growth and regeneration.
Biochemical and Physiological Effects:
methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate has been shown to promote axonal growth and regeneration in vitro and in vivo. In animal models of spinal cord injury and traumatic brain injury, methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate has been found to improve motor function and reduce tissue damage. methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate has also been shown to enhance remyelination in a mouse model of multiple sclerosis. These effects are likely due to the inhibition of PTPσ and the consequent increase in phosphorylation of downstream signaling molecules.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate is its selectivity for PTPσ, which minimizes off-target effects. methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate is also relatively easy to synthesize and has good solubility in aqueous solutions. However, methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate has limited stability in biological matrices and may require modification to improve its pharmacokinetic properties.

Future Directions

For research include optimization of the pharmacokinetic properties of methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate, identification of potential drug targets for combination therapy, and further investigation of its efficacy in animal models of disease. Additionally, methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate may have applications in other areas of research, such as cancer and diabetes, where PTPσ has been implicated in disease progression.

Synthesis Methods

The synthesis of methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate involves a multi-step process that begins with the reaction of 4-bromobenzoic acid with methyl 4-aminobenzoate in the presence of a base to form methyl 4-(4-carboxyphenylamino)benzoate. This intermediate is then reacted with N-Boc-piperidine in the presence of a coupling agent to form methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate. The final product is obtained by deprotecting the N-Boc group using an acid.

Scientific Research Applications

Methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate has been extensively studied for its potential in treating various diseases. It has been found to exhibit potent and selective inhibition of the protein tyrosine phosphatase sigma (PTPσ), which is a key regulator of axonal regeneration. methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate has been shown to promote axonal growth and regeneration in vitro and in vivo, making it a promising therapeutic candidate for the treatment of neurological disorders such as spinal cord injury, traumatic brain injury, and multiple sclerosis.

properties

IUPAC Name

methyl 4-[[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-20-7-3-5-16(13-20)14-24-12-4-6-19(15-24)23-21(25)17-8-10-18(11-9-17)22(26)28-2/h3,5,7-11,13,19H,4,6,12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAGPNAAABXOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}carbonyl)benzoate

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